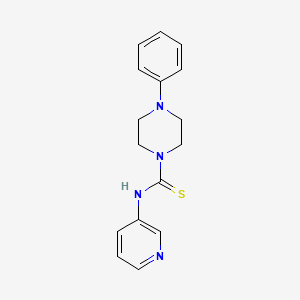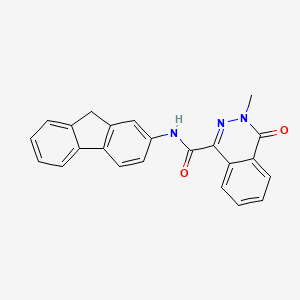![molecular formula C21H19F3N4O B14946222 N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine](/img/structure/B14946222.png)
N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine: is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine typically involves multiple steps, including the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to form the pyrrolo[2,3-D]pyrimidine core, and subsequent N-methylation . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activity and potential as therapeutic agents.
Pyrido[2,3-d]pyrimidin-5-one: Another compound with a similar core structure, used in various chemical and biological studies.
Uniqueness
The uniqueness of this compound lies in its specific trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Propriétés
Formule moléculaire |
C21H19F3N4O |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
N,N-dimethyl-7-phenyl-2-[2-(trifluoromethoxy)phenyl]-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H19F3N4O/c1-27(2)19-16-12-13-28(14-8-4-3-5-9-14)20(16)26-18(25-19)15-10-6-7-11-17(15)29-21(22,23)24/h3-11H,12-13H2,1-2H3 |
Clé InChI |
ROCRJWIFEQOBER-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC2=C1CCN2C3=CC=CC=C3)C4=CC=CC=C4OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine](/img/structure/B14946141.png)

![ethyl 1-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B14946147.png)
![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide](/img/structure/B14946164.png)
![2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B14946169.png)
![9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946180.png)
![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
![ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B14946193.png)
![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)

![2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide](/img/structure/B14946226.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14946232.png)
